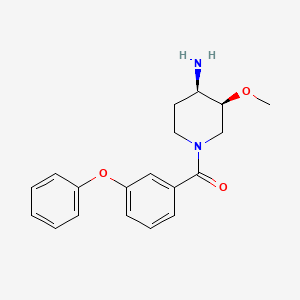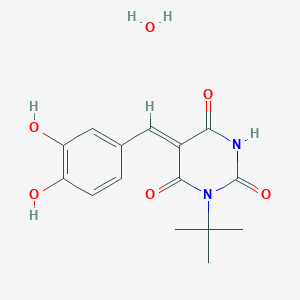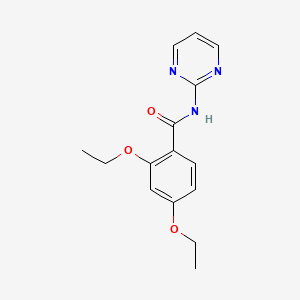
(3S*,4R*)-3-methoxy-1-(3-phenoxybenzoyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4R*)-3-methoxy-1-(3-phenoxybenzoyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It is a potential drug candidate that has been studied for its various pharmacological properties.
Mechanism of Action
The mechanism of action of (3S*,4R*)-3-methoxy-1-(3-phenoxybenzoyl)piperidin-4-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain inflammatory mediators. The compound has also been shown to have analgesic effects by blocking pain signals in the body. In addition, it has been found to have anti-tumor properties by inducing cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of (3S*,4R*)-3-methoxy-1-(3-phenoxybenzoyl)piperidin-4-amine is its potential as a therapeutic agent for various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of (3S*,4R*)-3-methoxy-1-(3-phenoxybenzoyl)piperidin-4-amine. One direction is to further investigate its potential as a treatment for depression and anxiety disorders. Another direction is to study its effects on other types of cancer cells. Additionally, research can be conducted to better understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, this compound is a potential drug candidate that has been studied for its various pharmacological properties. Its synthesis method has been optimized to obtain high yields and purity. The compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Further research is needed to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of (3S*,4R*)-3-methoxy-1-(3-phenoxybenzoyl)piperidin-4-amine involves the reaction of 3-phenoxybenzoyl chloride with (3S*,4R*)-3-methoxy-4-formylpiperidine in the presence of a base. The resulting intermediate is then reduced to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
(3S*,4R*)-3-methoxy-1-(3-phenoxybenzoyl)piperidin-4-amine has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-13-21(11-10-17(18)20)19(22)14-6-5-9-16(12-14)24-15-7-3-2-4-8-15/h2-9,12,17-18H,10-11,13,20H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMTJITLNOKDC-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5350965.png)
![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350969.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)


![ethyl 1-[2-(2-ethylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5350994.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
![2-(4-fluorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5351004.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5351017.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-quinoxalin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351023.png)
![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)
![1'-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351051.png)